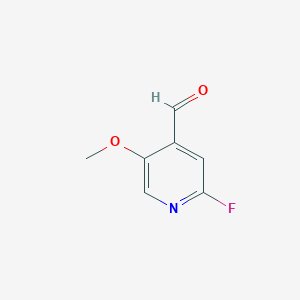
Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II):
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II) typically involves the reaction of nickel(II) chloride with 2-methylphenylmagnesium bromide in the presence of N,N,N’,N’-tetramethyl-1,2-ethylenediamine . The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions: Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to nickel(I) complexes.
Substitution: The chloro ligand can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Ligand substitution reactions often require phosphines or amines as reagents.
Major Products:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) complexes.
Substitution: Various nickel complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II) is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions .
Biology and Medicine: biological systems and medicine . Its ability to form stable complexes with various ligands makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceutical intermediates . Its catalytic properties are leveraged to improve the efficiency and selectivity of chemical processes .
Wirkmechanismus
The mechanism by which Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II) exerts its effects involves the formation of nickel complexes with various ligands. These complexes can participate in oxidative addition , reductive elimination , and transmetalation reactions, which are key steps in many catalytic cycles . The molecular targets and pathways involved depend on the specific reaction and ligands used .
Vergleich Mit ähnlichen Verbindungen
- Chloro(phenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II)
- Chloro(2,4-dimethylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II)
- Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)palladium(II)
Uniqueness: Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II) is unique due to its specific ligand environment and nickel center , which provide distinct catalytic properties. Its ability to form stable complexes with a variety of ligands makes it versatile for different catalytic applications .
Eigenschaften
IUPAC Name |
chloronickel;methylbenzene;N,N,N',N'-tetramethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.C6H16N2.ClH.Ni/c1-7-5-3-2-4-6-7;1-7(2)5-6-8(3)4;;/h2-5H,1H3;5-6H2,1-4H3;1H;/q-1;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHSSMUEZWZHPB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[C-]1.CN(C)CCN(C)C.Cl[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2Ni- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate;1,4-diazabicyclo[2.2.2]octane;hydrochloride](/img/structure/B6306554.png)



